Potent Inhibition of 17β-HSD2: 100-Fold Advantage Over a Reference Inhibitor
N'-Hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide demonstrates a 103-fold lower IC50 (2.90 nM) compared to the widely used 17β-HSD2 inhibitor 11β-HSD2-IN-2 (IC50 = 300 nM) in enzymatic assays [1][2]. This substantial potency gain translates to higher target engagement at lower compound concentrations, reducing the likelihood of off-target effects in cell-based and in vivo models [1].
| Evidence Dimension | Enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 2.90 nM |
| Comparator Or Baseline | 11β-HSD2-IN-2 (CAS 1834601-37-4): 300 nM |
| Quantified Difference | 103-fold lower IC50 (2.90 nM vs 300 nM) |
| Conditions | Inhibition of human placental microsomal fraction 17β-HSD2 using [3H]-E2 as substrate in presence of NAD+ by radio-HPLC analysis |
Why This Matters
Higher potency reduces the amount of compound required for experimental use, minimizing solubility issues and non-specific effects in biological assays.
- [1] BindingDB. BDBM50515432 (CHEMBL4447938). Accessed April 19, 2026. View Source
- [2] MedChemExpress. 11β-HSD2-IN-2. Accessed April 19, 2026. View Source
